(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxyimino group and a trimethylbicycloheptanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic ketone precursor.
Oximation: The ketone is treated with hydroxylamine under acidic or basic conditions to form the oxime.
Isomerization: The oxime is then subjected to specific reaction conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The bicyclic structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Polynitroaromatic Compounds: Used in various chemical reactions and applications.
Uniqueness
(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. Its bicyclic structure also differentiates it from other similar compounds, providing unique reactivity and stability.
Properties
CAS No. |
206996-56-7 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7+/t6-,10+/m0/s1 |
InChI Key |
YRNPDSREMSMKIY-MTPPGBDRSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)/C(=N\O)/C2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=NO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.